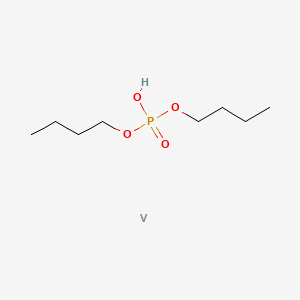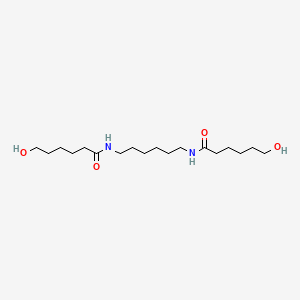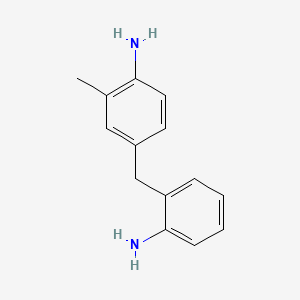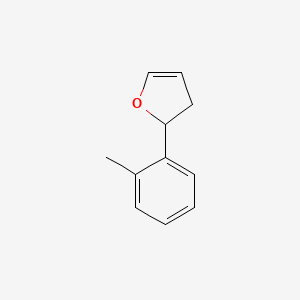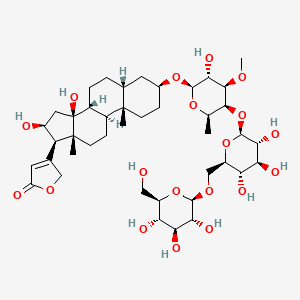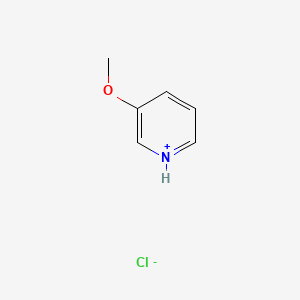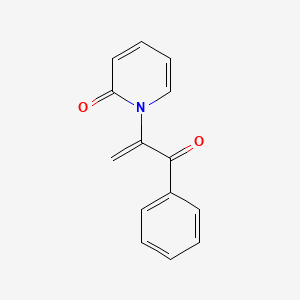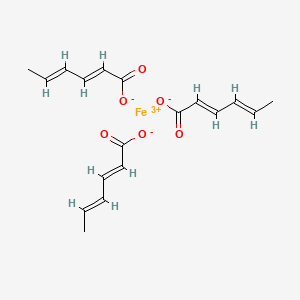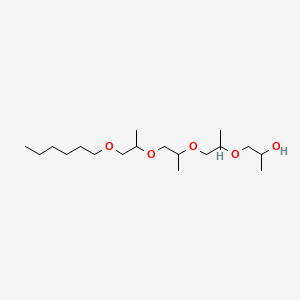
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- is a chemical compound with the molecular formula C13H28O5. It is known for its unique structure, which includes multiple ether linkages and hydroxyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- typically involves the reaction of methanol with epoxypropane in the presence of sodium methylate as a catalyst . The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions include maintaining a temperature of around 330.6°C and a pressure of 760 mmHg .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- involves its interaction with various molecular targets. The compound’s hydroxyl and ether groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11-Tetraoxatetradecan-13-ol, 4,7,10-trimethyl-
- Tetrapropylene glycol monomethyl ether
- 1-methoxy-2,5,8-trimethyl-3,6,9-trioxa-dodecan-11-ol
Uniqueness
4,7,10,13-Tetraoxanonadecan-2-ol, 5,8,11-trimethyl- stands out due to its specific arrangement of ether linkages and hydroxyl groups, which confer unique chemical and physical properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
55546-23-1 |
|---|---|
Molecular Formula |
C18H38O5 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[1-[1-(1-hexoxypropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-6-7-8-9-10-20-12-16(3)22-14-18(5)23-13-17(4)21-11-15(2)19/h15-19H,6-14H2,1-5H3 |
InChI Key |
SQRMYLZJNPQYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


